molecular formula C13H11N3O B2822832 N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline CAS No. 1368735-38-9

N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline

Cat. No.: B2822832
CAS No.: 1368735-38-9
M. Wt: 225.251
InChI Key: NNABINKRGOMAQF-UHFFFAOYSA-N
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Description

N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with an aniline group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline typically involves the formation of the oxazole ring followed by its fusion with the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can yield the desired oxazole ring, which can then be further functionalized to introduce the aniline group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aniline group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}nitrobenzene, while reduction could produce this compound derivatives with reduced functional groups.

Scientific Research Applications

N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}benzamide
  • N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenol
  • N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}pyridine

Uniqueness

N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused oxazole-pyridine ring system and the presence of an aniline group make it a versatile compound for various applications.

Properties

IUPAC Name

N-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-14-10-6-4-9(5-7-10)13-16-12-11(17-13)3-2-8-15-12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNABINKRGOMAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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